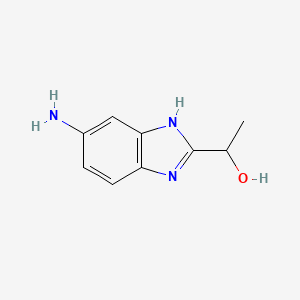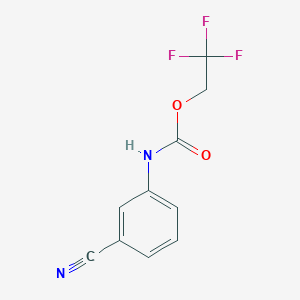
2,2,2-trifluoroethyl N-(3-cyanophenyl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(3-cyanophenyl)carbamate is a chemical compound characterized by its trifluoroethyl group and a cyanophenyl carbamate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(3-cyanophenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(3-cyanophenyl)isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a level that ensures optimal yield.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. Continuous flow reactors and other advanced chemical engineering techniques are employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl N-(3-cyanophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of derivatives with different functional groups.
Substitution: Substitution reactions can occur at the trifluoroethyl group, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions often require specific catalysts and solvents to proceed efficiently.
Major Products Formed:
Oxidation can yield trifluoroacetic acid derivatives.
Reduction can produce trifluoroethanol derivatives.
Substitution reactions can result in a variety of substituted trifluoroethyl compounds.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(3-cyanophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and other biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-(3-cyanophenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's stability and reactivity, while the cyanophenyl carbamate moiety can interact with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2,2-Trifluoroethyl N-(3-cyanophenyl)carbamate is unique due to its trifluoroethyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
N-(3-cyanophenyl)carbamate derivatives: These compounds lack the trifluoroethyl group and exhibit different reactivity and stability.
Trifluoroethyl esters: These compounds have different functional groups and applications compared to the carbamate derivative.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-cyanophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-17-9(16)15-8-3-1-2-7(4-8)5-14/h1-4H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFWONUFJZFQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride](/img/structure/B1518700.png)
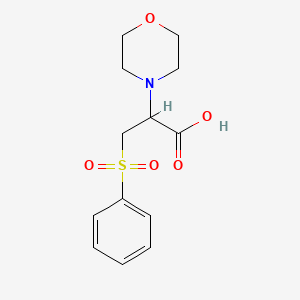
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B1518703.png)
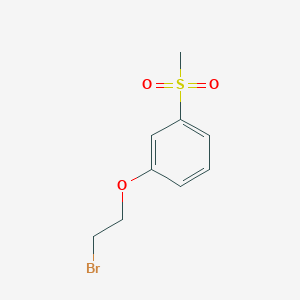
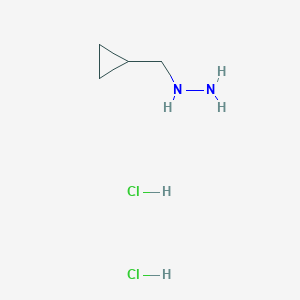
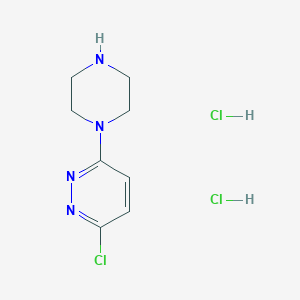
![5-Ethyl-3-[2-oxo-2-(piperazin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione hydrochloride](/img/structure/B1518710.png)
![3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile](/img/structure/B1518711.png)
![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B1518713.png)
![5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide](/img/structure/B1518715.png)
